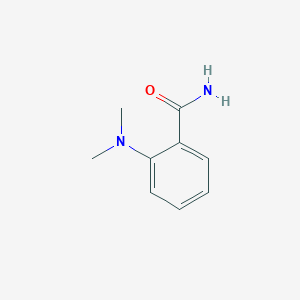

2-(Dimethylamino)benzamide

Beschreibung

2-(Dimethylamino)benzamide (CAS: 6526-66-5), also known as N,N-dimethyl-2-aminobenzamide, is a benzamide derivative with a dimethylamino (-N(CH₃)₂) substituent at the ortho position of the benzene ring (Figure 1). Its molecular formula is C₉H₁₂N₂O, and it is characterized by a planar benzamide core with electron-donating dimethylamino groups, which influence its solubility, reactivity, and biological interactions.

Eigenschaften

CAS-Nummer |

56042-77-4 |

|---|---|

Molekularformel |

C9H12N2O |

Molekulargewicht |

164.20 g/mol |

IUPAC-Name |

2-(dimethylamino)benzamide |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-6-4-3-5-7(8)9(10)12/h3-6H,1-2H3,(H2,10,12) |

InChI-Schlüssel |

KTAOWCOLDQWGHV-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC=CC=C1C(=O)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzamide Derivatives

Structural Analogues

2-Acetamidobenzamide

- Structure: Features an acetamide (-NHCOCH₃) group at the 2-position instead of dimethylamino.

- Properties: Reduced basicity compared to 2-(dimethylamino)benzamide due to the absence of a tertiary amine. This lowers solubility in polar solvents but enhances stability in acidic conditions.

- Applications : Primarily used in crystallography studies and as a model compound for hydrogen-bonded networks .

N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide

- Structure: Incorporates a bulky anthraquinone moiety and a methyl group at the 2-position.

- Properties: The extended aromatic system increases lipophilicity, making it suitable for metal-catalyzed C-H bond functionalization reactions. The methyl group sterically hinders certain interactions compared to the dimethylamino group in this compound .

3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-isopropyl-benzamide

- Structure: A complex derivative with chlorine substituents, a cyclohexyl-dimethylamino group, and an isopropyl chain.

- Properties: Enhanced receptor binding affinity due to halogenation and conformational rigidity. The dimethylamino group here acts as a hydrogen bond acceptor, similar to this compound, but the chloro substituents confer higher metabolic stability .

Pharmacologically Active Analogues

Nitazoxanide

- Structure : 2-Acetyloxy-N-(5-nitro-2-thiazolyl)benzamide.

- Properties: The nitro-thiazole group confers antiparasitic activity by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR). Unlike this compound, its efficacy relies on redox-active nitro groups rather than amine-mediated interactions .

- Applications : FDA-approved for treating Cryptosporidium and Giardia infections.

N-(Benzimidazol-1-yl methyl)-benzamide Derivatives

- Structure : Benzimidazole rings linked via methylene to the benzamide core.

- Properties: Compounds like 3a (2-chloromethyl-substituted) exhibit potent anti-inflammatory and analgesic activity (IC₅₀ < 100 µM) due to dual inhibition of COX-2 and cytokine pathways. The dimethylamino group in this compound is absent here, reducing basicity but enhancing aromatic stacking .

Application-Specific Comparisons

Key Findings and Implications

Electronic Effects: The dimethylamino group in this compound enhances solubility in polar solvents (e.g., logP = 1.2) compared to methyl or acetamide substituents, which are more lipophilic.

Biological Activity: Nitazoxanide’s nitro-thiazole group is critical for antiparasitic action, whereas this compound’s amine group may favor kinase or receptor binding.

Synthetic Utility: Bulky substituents (e.g., anthraquinone) limit reactivity in small-molecule synthesis but enable applications in catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.